molecular formula C21H24N6O4S B12154259 N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazo l-3-ylthio)]acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazo l-3-ylthio)]acetamide

Cat. No.: B12154259
M. Wt: 456.5 g/mol
InChI Key: FASUQMQIIWSJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a triazolylthioacetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the methoxy group: Methoxylation of a phenol derivative can be carried out using dimethyl sulfate or methyl iodide in the presence of a base.

    Construction of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).

    Thioacetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway Interference: The compound could interfere with specific biochemical pathways, such as those involved in cell proliferation or inflammation.

Comparison with Similar Compounds

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]acetamide can be compared with other similar compounds to highlight its uniqueness:

    Cresols: Cresols are aromatic organic compounds with a hydroxyl group and a methyl group attached to a benzene ring.

    Anisole: Anisole is a simple aromatic ether with a methoxy group attached to a benzene ring.

Properties

Molecular Formula

C21H24N6O4S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24N6O4S/c1-4-31-16-7-5-6-14(10-16)20-25-26-21(27(20)22)32-12-19(29)24-17-11-15(23-13(2)28)8-9-18(17)30-3/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29)

InChI Key

FASUQMQIIWSJPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.